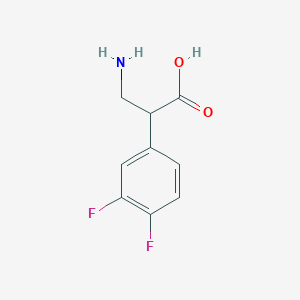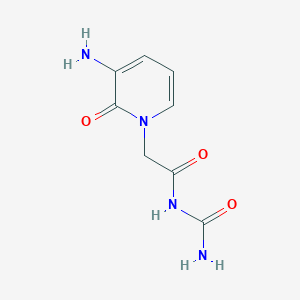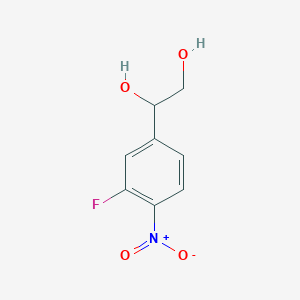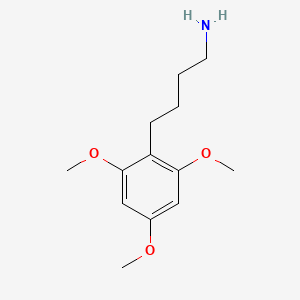![molecular formula C7H6BrNO3S B13541581 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is an organic compound with the molecular formula C7H6BrNO3S It is a derivative of pyridine, featuring a bromine atom at the 6th position and a sulfinyl group attached to the acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid typically involves the bromination of pyridine followed by the introduction of the sulfinyl and acetic acid groups. One common method involves the use of bromine and a suitable catalyst to brominate pyridine at the 6th position. The resulting 6-bromopyridine is then subjected to sulfoxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group. Finally, the acetic acid moiety is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(6-Pyridin-2-yl)sulfinyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfinyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfinyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs .
Eigenschaften
Molekularformel |
C7H6BrNO3S |
|---|---|
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
2-(6-bromopyridin-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C7H6BrNO3S/c8-5-2-1-3-6(9-5)13(12)4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI-Schlüssel |
PMSMZQRZZYWDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)


![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)





